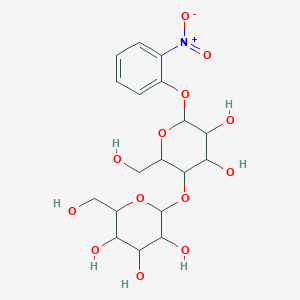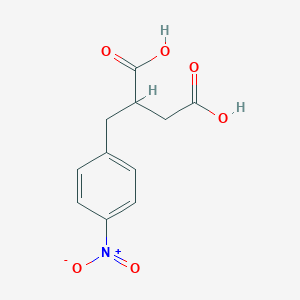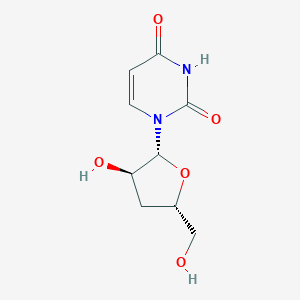
3'-Deoxyuridine
Overview
Description
Uridine, 3’-deoxy- is a nucleoside analog that closely resembles uridine but lacks the hydroxyl group at the 3’ position of the ribose sugar. This modification imparts unique properties to the compound, making it a valuable subject of study in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 3’-deoxy- typically involves the selective removal of the hydroxyl group at the 3’ position of uridine. One common method employs 1,2-O-isopropylidene-α-D-xylofuranose as a starting material, which undergoes activation followed by nucleophilic substitution to yield the desired product . Another approach involves the use of 1,3,5-tri-O-acetyl-2-deoxy-D-ribofuranose, which is treated with acetic acid and acetic anhydride .
Industrial Production Methods
Industrial production of Uridine, 3’-deoxy- often leverages large-scale chemical synthesis techniques, including the use of protective groups and selective deprotection steps to ensure high yields and purity. The process may involve multiple steps, including activation, substitution, and purification, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Uridine, 3’-deoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form uracil derivatives.
Reduction: Reduction reactions can modify the nucleobase or the sugar moiety.
Substitution: Commonly involves the replacement of functional groups on the nucleobase or sugar.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or halogenated compounds.
Major Products Formed
The major products formed from these reactions include various uracil derivatives, modified nucleosides, and nucleotides, which have significant biological and pharmaceutical applications.
Scientific Research Applications
Uridine, 3’-deoxy- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Uridine, 3’-deoxy- involves its incorporation into DNA or RNA, where it can disrupt normal nucleic acid synthesis and function. This disruption can inhibit viral replication or induce apoptosis in cancer cells. The compound targets various molecular pathways, including those involved in DNA repair and replication .
Comparison with Similar Compounds
Similar Compounds
Deoxyuridine: Lacks the hydroxyl group at the 2’ position.
Idoxuridine: Contains an iodine atom on the uracil ring.
Trifluridine: Contains a trifluoromethyl group on the uracil ring.
Uniqueness
Uridine, 3’-deoxy- is unique due to its specific modification at the 3’ position, which imparts distinct chemical and biological properties. This makes it particularly useful in the synthesis of specialized nucleoside analogs and in studies of nucleic acid metabolism and function .
Properties
IUPAC Name |
1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5/c12-4-5-3-6(13)8(16-5)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXJRLADYHZRGC-SHYZEUOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(C1O)N2C=CC(=O)NC2=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C=CC(=O)NC2=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20220849 | |
| Record name | Uridine, 3'-deoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20220849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7057-27-4 | |
| Record name | Uridine, 3'-deoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007057274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Uridine, 3'-deoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20220849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 3'-Deoxyuridine primarily acts as a chain terminator during RNA synthesis. When this compound 5'-triphosphate is incorporated into a growing RNA strand in place of uridine 5'-triphosphate, it halts further extension of the strand due to the absence of a 3'-hydroxyl group. This property has been exploited for RNA sequencing. [] This chain termination disrupts normal RNA function and can lead to cellular toxicity. []
ANone: While the provided abstracts do not contain specific spectroscopic data, the molecular formula of this compound is C9H12N2O5 and its molecular weight is 228.20 g/mol.
ANone: The abstracts provided primarily focus on the synthesis and biological applications of this compound and do not offer details regarding its material compatibility or stability under various conditions.
ANone: this compound itself is not known to possess catalytic properties. It primarily acts as a substrate analog and not as a catalyst.
A: Modifications at the 5-position of the uracil ring in this compound can significantly affect its biological activity. For example, 5-bromo, 5-iodo, and 5-(methylamino)-2′-deoxy-uridine analogs exhibited strong antiviral activity against herpes simplex virus, while the corresponding this compound analogs were inactive. [] This highlights the importance of the 3'-hydroxyl group for antiviral activity in these specific cases. Similarly, 5-fluoro-3'-deoxyuridine was a much less efficient substrate for a human liver tumor thymidine phosphorylase compared to this compound itself. []
ANone: The provided abstracts don't discuss specific formulation strategies or stability data for this compound.
ANone: The provided research papers primarily focus on the chemical and biological aspects of this compound. Information regarding specific SHE regulations and guidelines is not discussed.
ANone: The provided abstracts do not delve into the detailed PK/PD profile of this compound.
A: While the provided abstracts do not discuss clinical trials, research indicates that this compound analogs can inhibit DNA primase, an enzyme involved in DNA replication, in vitro. [] This inhibition was more pronounced than the inhibition observed with DNA polymerases alpha, delta, and epsilon. Another study showed that 3'-Deoxycytidine, a derivative of this compound, inhibited the replication of a Hepatitis C virus-like RNA template in a cell-based assay. []
ANone: The provided research papers do not mention specific resistance mechanisms to this compound.
ANone: The provided abstracts do not discuss specific drug delivery or targeting strategies for this compound.
ANone: The provided abstracts do not mention the use of biomarkers in relation to this compound treatment.
A: One of the key applications of this compound is in RNA sequencing, utilizing radioactive labeling and gel electrophoresis to determine RNA sequences. [, ] Another study employed RP HPLC to follow the hydrolytic reactions of a this compound derivative. []
ANone: The research papers provided focus on the synthesis and biological applications of this compound. Information regarding its environmental impact and degradation is not discussed.
ANone: The provided abstracts do not contain specific data regarding the dissolution and solubility of this compound.
ANone: The provided research papers do not explicitly discuss the validation parameters of the analytical methods employed.
ANone: The provided abstracts do not provide details on the quality control and assurance measures related to this compound.
ANone: The provided research papers do not delve into the immunological aspects of this compound.
ANone: The provided abstracts do not discuss interactions between this compound and drug transporters.
ANone: The provided abstracts do not provide information regarding the potential of this compound to induce or inhibit drug-metabolizing enzymes.
ANone: The provided abstracts do not discuss the biocompatibility and biodegradability of this compound in detail.
ANone: The provided abstracts do not focus on alternatives or substitutes for this compound.
ANone: The research papers provided do not discuss specific strategies for recycling and waste management of this compound.
ANone: The provided abstracts do not explicitly mention specific research infrastructure or resources dedicated to this compound.
A: A historical milestone in this compound research was its utilization in developing early RNA sequencing methods. [] This application highlighted the significance of this compound derivatives as tools for studying RNA structure and function.
A: Research on this compound and its derivatives spans multiple disciplines, including organic chemistry, biochemistry, molecular biology, and virology. This highlights its significance as a tool for understanding fundamental biological processes and developing potential therapeutic agents. [, , , , ] For example, knowledge from organic chemistry is applied to synthesize novel this compound analogs with improved properties. These analogs are then studied in biochemical and cell-based assays to evaluate their activity against viral targets or their interactions with specific enzymes involved in DNA and RNA synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




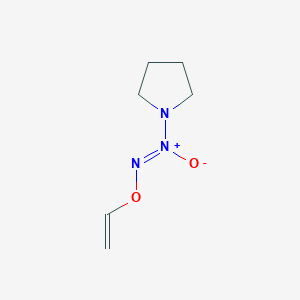
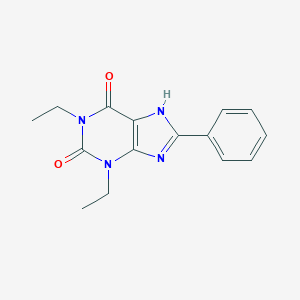
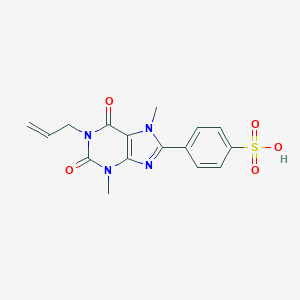
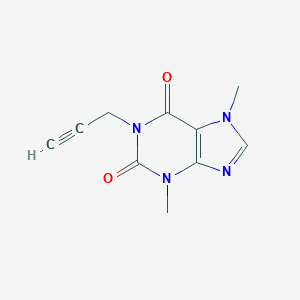
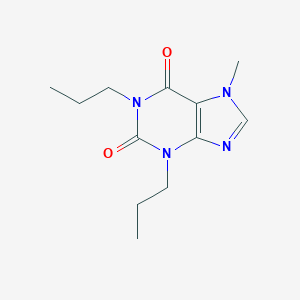

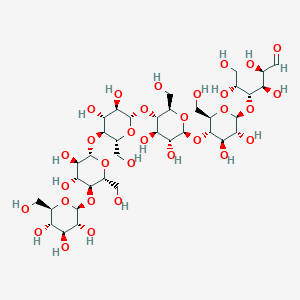
![(2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid](/img/structure/B14065.png)

